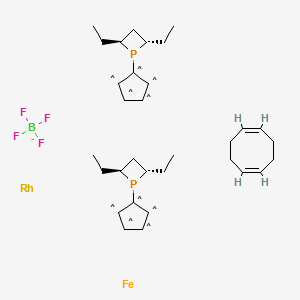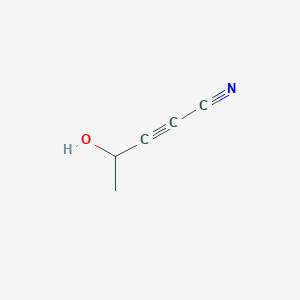
6-Chlorothiochromane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorothiochromane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a thiochromane ring system substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothiochromane-2-carboxylic acid can be achieved through several methods:
Oxidation of Thiochromane Derivatives: One common method involves the oxidation of 6-chlorothiochromane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions to introduce the carboxylic acid group.
Grignard Reagent Method: Another approach involves the reaction of a Grignard reagent derived from 6-chlorothiochromane with carbon dioxide (CO₂) followed by acidification to yield the carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of nitriles derived from 6-chlorothiochromane can also produce the carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions
6-Chlorothiochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, H₂O₂, m-CPBA
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
6-Chlorothiochromane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chlorothiochromane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 6-Fluorochromane-2-carboxylic acid
- 6-Bromochromane-2-carboxylic acid
- 6-Chlorochroman-2-carboxylic acid
Uniqueness
6-Chlorothiochromane-2-carboxylic acid is unique due to the presence of both a chlorine atom and a thiochromane ring system, which can impart distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiochromane ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H9ClO2S |
|---|---|
分子量 |
228.70 g/mol |
IUPAC名 |
6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
InChIキー |
SRHWKCJBYKIITO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)Cl)SC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)



![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)



